2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol is a complex organic compound with the molecular formula C27H36O. It is characterized by the presence of three bicyclo[2.2.1]heptan-2-yl groups attached to a phenol ring.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of phenol with bicyclo[2.2.1]heptan-2-yl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where phenol reacts with bicyclo[2.2.1]heptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.1]heptan-2-yl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. This can lead to modulation of biological pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol can be compared with other phenolic compounds containing bicyclo[2.2.1]heptan-2-yl groups. Similar compounds include:
Eigenschaften
Molekularformel |
C27H36O |
---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
2,4,6-tris(2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C27H36O/c28-27-25(23-11-16-2-5-19(23)8-16)13-21(22-10-15-1-4-18(22)7-15)14-26(27)24-12-17-3-6-20(24)9-17/h13-20,22-24,28H,1-12H2 |
InChI-Schlüssel |
XBZDDTJDERCAJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C3=CC(=C(C(=C3)C4CC5CCC4C5)O)C6CC7CCC6C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.